Ferrous ammonium sulfate

Description

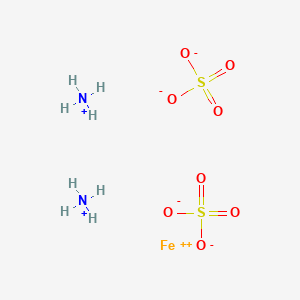

This compound (anhydrous) is a compound of ammonium, iron and sulfate in which the ratio of ammonium to iron(2+) to sulfate ions is 2:1:2. It is a metal sulfate, an iron molecular entity and an ammonium salt. It contains an iron(2+).

Properties

IUPAC Name |

diazanium;iron(2+);disulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.2H3N.2H2O4S/c;;;2*1-5(2,3)4/h;2*1H3;2*(H2,1,2,3,4)/q+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBKASBLAKCLEM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(NH4)2Fe(SO4)2, FeH8N2O8S2 | |

| Record name | Ammonium iron(II) sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ammonium_iron(II)_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19864-63-2 (Parent), 15438-31-0 (Parent) | |

| Record name | Ferrous ammonium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4041028 | |

| Record name | Ferrous ammonium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ferrous ammonium sulfate appears as a light green crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in medicine, chemical analysis and metallurgy., Light green crystals, deliquescent and soluble in water; [CAMEO] | |

| Record name | FERROUS AMMONIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3473 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ferrous ammonium sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2008 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

26.9 G SOL IN 100 CC WATER @ 20 °C; 73 G SOL IN 100 CC WATER @ 80 °C; INSOL IN ETHANOL. /FERROUS AMMONIUM SULFATE HEXAHYDRATE/ | |

| Record name | FERROUS AMMONIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.86 at 68 °F (USCG, 1999) - Denser than water; will sink, Pale blue-green crystals or crystalline powder. Efforesces. Density: 1.86 at 20 °C/4 °C. /Ferrous ammonium sulfate hexahydrate/ | |

| Record name | FERROUS AMMONIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3473 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FERROUS AMMONIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

10045-89-3 | |

| Record name | FERROUS AMMONIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3473 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ferrous ammonium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrous ammonium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diammonium iron bis(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS AMMONIUM SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q764AYJ9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERROUS AMMONIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Ferrous ammonium sulfate synthesis and crystallization process

An In-depth Technical Guide to the Synthesis and Crystallization of Ferrous Ammonium (B1175870) Sulfate (B86663) (Mohr's Salt)

Introduction

Ferrous Ammonium Sulfate, commonly known as Mohr's salt, is a double salt with the chemical formula (NH₄)₂Fe(SO₄)₂·6H₂O.[1] It is an inorganic compound that consists of two different cations, Fe²⁺ and NH₄⁺, which crystallizes as a single substance.[2][3] Named after the German chemist Karl Friedrich Mohr, this compound is a preferred source of ferrous ions (Fe²⁺) in analytical chemistry, particularly for titration, due to its exceptional stability.[1][4] Unlike ferrous sulfate (FeSO₄), which is prone to oxidation by atmospheric oxygen, Mohr's salt exhibits significant resistance to oxidation, ensuring the integrity and stability of its solutions over extended periods.[5] The compound typically forms light green, transparent, octahedral crystals that are soluble in water, yielding a slightly acidic solution.[6][7]

Synthesis and Chemical Principles

The synthesis of this compound is based on the principle of crystallization from a supersaturated solution containing equimolar amounts of hydrated ferrous sulfate and ammonium sulfate.[2][8][9] The chemical reaction for its formation is:

FeSO₄·7H₂O + (NH₄)₂SO₄ → (NH₄)₂Fe(SO₄)₂·6H₂O + H₂O[10]

A critical aspect of the synthesis is the addition of a small amount of dilute sulfuric acid.[7] This serves two primary purposes:

-

Prevention of Hydrolysis : The acid prevents the hydrolysis of ferrous sulfate, which can occur in a neutral aqueous solution, leading to the formation of iron(III) hydroxides.[6][11][12]

-

Inhibition of Oxidation : The acidic environment helps to suppress the oxidation of the light green ferrous (Fe²⁺) ions to the yellow ferric (Fe³⁺) ions.[6][12]

The process involves dissolving the reactants, filtering any impurities, concentrating the solution to the point of crystallization, and then allowing it to cool slowly to form well-defined crystals.[4]

Experimental Protocols

The following protocols provide a detailed methodology for the laboratory synthesis and crystallization of high-purity this compound.

Materials and Apparatus

-

Chemicals :

-

Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

-

Ammonium Sulfate ((NH₄)₂SO₄)

-

Dilute Sulfuric Acid (H₂SO₄)

-

Distilled Water

-

Ethyl Alcohol

-

-

Apparatus :

-

Beakers (100 mL, 250 mL)

-

Conical flask (50 mL)

-

Glass rod

-

Weighing balance

-

Heating mantle or sand bath

-

Tripod stand and wire gauze

-

Funnel and filter paper

-

Crystallization dish (or China dish)

-

Watch glass

-

Synthesis Procedure

-

Weighing Reactants : Separately weigh equimolar quantities of ferrous sulfate heptahydrate and ammonium sulfate. A common laboratory scale involves approximately 7 g of FeSO₄·7H₂O and 3.5 g of (NH₄)₂SO₄.[4][6]

-

Dissolution : Place the weighed salts into a 250 mL beaker. Add approximately 20 mL of distilled water and 0.5-1 mL of dilute sulfuric acid.[11]

-

Heating : Gently warm the mixture on a sand bath or heating mantle while stirring continuously with a glass rod until the salts dissolve completely to form a clear, pale green solution.[6][11] Avoid prolonged heating or boiling, as this can promote the oxidation of Fe²⁺ to Fe³⁺, indicated by the appearance of a yellow tint.[6]

-

Filtration : If the solution contains any suspended impurities, filter it while hot into a crystallization dish.[12][13]

Crystallization Process

-

Concentration : Gently heat the clear filtrate to concentrate it. Continue heating until the crystallization point is reached. This point can be tested by dipping a glass rod into the solution, removing it, and blowing on it; the formation of a fine layer of crystals on the rod indicates the solution is ready.[6][14]

-

Cooling : Cover the crystallization dish with a watch glass and set it aside to cool slowly and undisturbed at room temperature.[6][13] Slow cooling is crucial for the formation of large, well-defined crystals.[13]

-

Seeding (Optional) : If crystals do not form upon cooling, crystallization can be induced by adding a few tiny seed crystals of Mohr's salt to the supersaturated solution. This process is known as seeding.[3][6]

-

Crystal Harvesting and Washing : Once a significant crop of crystals has formed, separate them from the remaining solution (mother liquor) by decantation.[6] Wash the harvested crystals with a small amount of cold water or a 1:1 mixture of cold water and alcohol to remove any adhering mother liquor or sulfuric acid.[8][11][15]

-

Drying : Dry the crystals by gently pressing them between folds of filter paper or by spreading them on a porous plate.[6][11]

Data Presentation

Quantitative data and key parameters relevant to the synthesis are summarized in the tables below.

Table 1: Reactant and Product Specifications

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Typical Mass Ratio | Molar Ratio |

|---|---|---|---|---|

| Ferrous Sulfate Heptahydrate | FeSO₄·7H₂O | 278.01 | 7.0 g | ~1 |

| Ammonium Sulfate | (NH₄)₂SO₄ | 132.14 | 3.5 g | ~1 |

| this compound | (NH₄)₂Fe(SO₄)₂·6H₂O | 392.13 | N/A | N/A |

Table 2: Physicochemical Properties of this compound

| Property | Description |

|---|---|

| Color | Pale green[6] |

| Crystal Shape | Monoclinic, often appearing octahedral[6][15] |

| Solubility | Soluble in water[6] |

| Aqueous Solution | Gives an acidic solution that turns blue litmus (B1172312) paper red[6] |

| Stability | More resistant to air oxidation than ferrous sulfate[5][10] |

| Nature | Double salt, dissociating into Fe²⁺, NH₄⁺, and SO₄²⁻ ions in solution[6][7] |

Table 3: Key Experimental Parameters and Their Influence

| Parameter / Step | Purpose / Effect |

|---|---|

| Use of Equimolar Ratios | Ensures the correct stoichiometry for the formation of the double salt.[6] |

| Addition of Dilute H₂SO₄ | Prevents hydrolysis of ferrous sulfate and oxidation of Fe²⁺ to Fe³⁺.[6][11][12] |

| Gentle & Brief Heating | Promotes dissolution while minimizing the oxidation of ferrous ions.[6] |

| Slow, Undisturbed Cooling | Facilitates the growth of large, well-defined, high-purity crystals.[6][13] |

| Washing with Alcohol/Water | Removes soluble impurities and residual acid from the crystal surfaces.[8][11] |

| Excess Reactant | An excess of either ferrous sulfate or ammonium sulfate can negatively impact crystal shape and transparency.[16] |

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow and the logical relationships governing the quality of the final product.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Factors influencing the quality of this compound crystals.

References

- 1. Mohr's Salt - GeeksforGeeks [geeksforgeeks.org]

- 2. scribd.com [scribd.com]

- 3. aakash.ac.in [aakash.ac.in]

- 4. Class 12 Chemistry To Prepare A Pure Sample Of Ferrous Ammonium Sulphate Experiment [vedantu.com]

- 5. nbinno.com [nbinno.com]

- 6. byjus.com [byjus.com]

- 7. testbook.com [testbook.com]

- 8. scribd.com [scribd.com]

- 9. Mohr's Salt: Structure, Preparation & Uses Explained [vedantu.com]

- 10. fchpt.stuba.sk [fchpt.stuba.sk]

- 11. collegedunia.com [collegedunia.com]

- 12. Preparation of Mohr’s salt in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 13. How to prepare crystals of ferrous ammonium sulphate? | Filo [askfilo.com]

- 14. m.youtube.com [m.youtube.com]

- 15. scribd.com [scribd.com]

- 16. Iron(II)-ammonium sulfate - Crystal growing [en.crystalls.info]

An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Mohr's Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of Mohr's salt, also known as ferrous ammonium (B1175870) sulfate (B86663) hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O). The information presented herein is curated for professionals in research, scientific, and pharmaceutical development fields, offering detailed crystallographic data, experimental protocols, and structural visualizations.

Introduction to Mohr's Salt

Mohr's salt is a double salt of ferrous sulfate and ammonium sulfate, crystallizing as a hexahydrate.[1] It is a member of the Tutton's salts family, a series of isomorphous compounds with the general formula M'₂(M'')(XO₄)₂·6H₂O, where M' is a monovalent cation (like ammonium), M'' is a divalent metal cation (like iron(II)), and X is sulfur or selenium.[1] These salts are known for their stability and are common reagents in analytical chemistry. The crystal structure of Tutton's salts is characterized by a monoclinic system.[1]

The fundamental building block of the Mohr's salt crystal structure is the hydrated ferrous iron cation, [Fe(H₂O)₆]²⁺, which forms a slightly distorted octahedron.[1] These octahedral complexes, along with the ammonium (NH₄⁺) and sulfate (SO₄²⁻) ions, are held together in the crystal lattice by an extensive network of hydrogen bonds.

Crystallographic Data

Lattice Parameters and Crystal System

Mohr's salt crystallizes in the monoclinic system, belonging to the space group P2₁/a.[2] This space group is characterized by a two-fold screw axis and a glide plane. The lattice parameters are summarized in the table below.

| Lattice Parameter | Value |

| a | 9.32 Å |

| b | 12.65 Å |

| c | 6.24 Å |

| α | 90° |

| β | 106.8° |

| γ | 90° |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

Data is based on the isomorphous structure of zinc ammonium sulfate hexahydrate.

Experimental Protocols

The determination of the crystal structure and lattice parameters of Mohr's salt involves two key experimental stages: the synthesis of high-quality single crystals and their analysis using single-crystal X-ray diffraction.

Synthesis of Mohr's Salt Single Crystals

High-quality single crystals of Mohr's salt suitable for X-ray diffraction can be grown by the slow evaporation of an aqueous solution.

Materials:

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Distilled water

-

Dilute sulfuric acid (to prevent oxidation of Fe²⁺)

-

Beakers

-

Stirring rod

-

Filter paper and funnel

-

Crystallizing dish

Procedure:

-

Prepare equimolar solutions of ferrous sulfate heptahydrate and ammonium sulfate in separate beakers with a minimum amount of warm distilled water. A few drops of dilute sulfuric acid should be added to the ferrous sulfate solution to prevent the oxidation of the ferrous ions to ferric ions.

-

Mix the two solutions and stir until all the solids have dissolved.

-

Filter the resulting solution to remove any insoluble impurities.

-

Transfer the clear filtrate to a crystallizing dish.

-

Cover the dish with a piece of filter paper to allow for slow evaporation of the solvent at room temperature.

-

Well-formed, light green, monoclinic crystals of Mohr's salt will form over a period of several days.

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the general procedure for determining the crystal structure of a Tutton's salt, such as Mohr's salt, using a single-crystal X-ray diffractometer.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.

-

Goniometer head for crystal mounting.

-

Low-temperature device (optional, for studies at non-ambient temperatures).

Procedure:

-

Crystal Mounting: A suitable single crystal of Mohr's salt is selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber with a suitable adhesive.

-

Data Collection: The mounted crystal is placed on the diffractometer. A preliminary screening is performed to determine the unit cell parameters and the crystal system. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles (omega and phi scans) while it is irradiated with X-rays. The diffraction intensities are recorded by a detector.

-

Data Reduction: The raw diffraction data is processed to correct for various factors, including Lorentz and polarization effects, and absorption. The intensities are integrated to obtain a set of structure factors (|Fₒ|).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using a least-squares method, which minimizes the difference between the observed structure factors (|Fₒ|) and the calculated structure factors (|Fₑ|) based on the atomic model. The refinement process yields the final atomic coordinates, and thermal displacement parameters.

Structural Visualization

The following diagrams illustrate the key aspects of the Mohr's salt crystal structure and the experimental workflow for its determination.

Caption: Experimental workflow for the synthesis and crystallographic analysis of Mohr's salt.

References

An In-depth Technical Guide to the Thermal Decomposition Analysis of Ferrous Ammonium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate, commonly known as Mohr's salt, ((NH₄)₂Fe(SO₄)₂·6H₂O). The information presented herein is curated from scientific literature to aid in the understanding of its thermal behavior, which is crucial for its application in various scientific and industrial fields, including drug development where thermal stability is a critical parameter.

Introduction

Ferrous ammonium sulfate is a double salt of ferrous sulfate and ammonium sulfate. Its thermal decomposition is a multi-stage process involving dehydration, decomposition of the ammonium and sulfate components, and oxidation of the ferrous ion. Understanding these stages is essential for determining the material's thermal stability and predicting its behavior under various temperature conditions. The primary techniques used for this analysis are thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Thermal Decomposition Pathway

The thermal decomposition of this compound hexahydrate proceeds through a series of distinct steps. Initially, the compound loses its six molecules of water of hydration in a stepwise manner. This is followed by the decomposition of the anhydrous salt, which involves the release of ammonia (B1221849) and sulfur oxides, and the oxidation of iron(II) to iron(III). The final solid product is typically ferric oxide (Fe₂O₃).

The decomposition pathway can be summarized as follows:

(NH₄)₂Fe(SO₄)₂·6H₂O → (NH₄)₂Fe(SO₄)₂·4H₂O → (NH₄)₂Fe(SO₄)₂·2H₂O → (NH₄)₂Fe(SO₄)₂ → FeSO₄ + (NH₄)₂SO₄ → Fe₂O₃ + NH₃ + SO₂ + H₂O

dot

Caption: Thermal decomposition pathway of this compound hexahydrate.

Quantitative Analysis of Thermal Decomposition

The following tables summarize the quantitative data associated with the thermal decomposition of this compound hexahydrate. The temperature ranges can vary depending on experimental conditions such as heating rate and atmosphere. The theoretical mass loss is calculated based on the molar masses of the compounds involved.

Table 1: Dehydration Stages

| Decomposition Stage | Intermediate Product | Temperature Range (°C) | Theoretical Mass Loss (%) |

| Stage 1 | (NH₄)₂Fe(SO₄)₂·4H₂O | 50 - 100 | 9.19 |

| Stage 2 | (NH₄)₂Fe(SO₄)₂·2H₂O | 100 - 150 | 9.19 |

| Stage 3 | (NH₄)₂Fe(SO₄)₂ | 150 - 230 | 9.19 |

| Total Dehydration | 27.57 |

Table 2: Decomposition of Anhydrous Salt

| Decomposition Stage | Major Solid Products | Temperature Range (°C) | Gaseous Products |

| Stage 4 | FeSO₄, (NH₄)₂SO₄ | 230 - 450 | NH₃ |

| Stage 5 | Fe₂(SO₄)₃ | 450 - 650 | NH₃, SO₂, H₂O |

| Stage 6 | Fe₂O₃ | > 650 | SO₃ |

Experimental Protocols

A precise and controlled experimental setup is crucial for the accurate thermal analysis of this compound. The following outlines a typical protocol for thermogravimetric analysis (TGA) coupled with differential thermal analysis (DTA).

4.1. Instrumentation

A simultaneous thermal analyzer (STA) capable of performing both TGA and DTA is recommended. Key components include a high-precision microbalance, a furnace with a programmable temperature controller, and a system for controlling the atmosphere.

4.2. Sample Preparation

A small, representative sample of this compound hexahydrate (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).

4.3. TGA/DTA Parameters

-

Heating Rate: A linear heating rate, typically between 5 and 20 °C/min, is applied. Slower heating rates can provide better resolution of overlapping decomposition steps.

-

Temperature Range: The sample is heated from ambient temperature to approximately 800-1000 °C to ensure complete decomposition.

-

Atmosphere: The experiment is usually conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent premature oxidation of the Fe(II) ions. An oxidizing atmosphere (e.g., air) can also be used to study the oxidative decomposition. The flow rate of the purge gas is typically maintained at 20-50 mL/min.

4.4. Data Analysis

The TGA curve plots the percentage of mass loss versus temperature, while the DTA curve shows the temperature difference between the sample and a reference material, indicating endothermic or exothermic events. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates for each stage.

dot

Caption: A typical experimental workflow for the thermal analysis of this compound.

Interpretation of Results

-

Dehydration: The initial mass loss steps observed at lower temperatures correspond to the removal of water of hydration. These are endothermic processes, as indicated by peaks in the DTA curve. The number of distinct steps can reveal the presence of stable hydrated intermediates.

-

Decomposition of Anhydrous Salt: Following dehydration, the decomposition of the anhydrous salt occurs at higher temperatures. This is a more complex process involving the breakdown of the ammonium and sulfate ions. The release of ammonia is an endothermic process, while the subsequent decomposition of the sulfates and the oxidation of iron can be either endothermic or exothermic.

-

Final Product: The final residue at high temperatures is typically ferric oxide (Fe₂O₃), which is a stable iron oxide. The total mass loss should correspond to the theoretical loss for the conversion of (NH₄)₂Fe(SO₄)₂·6H₂O to Fe₂O₃.

Conclusion

The thermal decomposition of this compound is a well-defined, multi-stage process that can be effectively characterized using TGA and DTA. A thorough understanding of this process, including the temperature ranges and mass losses associated with each stage, is essential for its handling, storage, and application in various fields. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound.

An In-depth Technical Guide to the Magnetic Susceptibility of Ferrous Ammonium Sulfate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the magnetic properties of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate, commonly known as Mohr's salt. It details the theoretical underpinnings of its paramagnetism, experimental protocols for determining its magnetic susceptibility, and presents relevant data for researchers in various scientific fields.

Introduction to Ferrous Ammonium Sulfate Hexahydrate

This compound hexahydrate, with the chemical formula (NH₄)₂Fe(SO₄)₂·6H₂O, is a double salt of ferrous sulfate and ammonium sulfate.[1] It is a pale green crystalline solid that is highly stable under atmospheric conditions, making it a preferred standard in magnetic susceptibility measurements.[2] The iron in this compound exists in the +2 oxidation state (Fe(II)), which is responsible for its characteristic magnetic behavior.

The Fe(II) ion is a d⁶ metal ion. In the high-spin octahedral environment provided by the six water ligands in the crystal structure, the d-electrons are arranged as t₂g⁴eg². This configuration results in four unpaired electrons, rendering the complex paramagnetic. This inherent paramagnetism is a key characteristic and the focus of this guide.

Theoretical Framework: Paramagnetism and the Curie-Weiss Law

The magnetic properties of this compound hexahydrate are primarily governed by the presence of unpaired electrons in the Fe(II) ion. This leads to paramagnetism, a form of magnetism where a material is weakly attracted to an external magnetic field. In the absence of a magnetic field, the magnetic moments of the individual Fe(II) ions are randomly oriented, resulting in no net magnetization. However, when an external magnetic field is applied, these magnetic moments tend to align with the field, leading to a net positive magnetization.

The temperature dependence of the magnetic susceptibility of many paramagnetic materials, including this compound hexahydrate, can be described by the Curie-Weiss law:

χ = C / (T - θ)

where:

-

χ is the molar magnetic susceptibility

-

C is the Curie constant, which is specific to the material

-

T is the absolute temperature in Kelvin

-

θ is the Weiss constant (or Weiss temperature) in Kelvin, which accounts for intermolecular interactions.

For this compound hexahydrate, the magnetic susceptibility follows the Curie-Weiss law over a wide temperature range.[3]

Quantitative Data: Magnetic Properties of this compound Hexahydrate

The magnetic properties of this compound hexahydrate have been extensively studied. The following table summarizes key quantitative data found in the literature.

| Property | Value | Units | Notes |

| Molar Mass | 392.14 | g/mol | [1][4] |

| Crystal System | Monoclinic | - | |

| Fe(II) Electron Configuration | d⁶ (high spin) | - | 4 unpaired electrons |

| Theoretical Spin-only Magnetic Moment (μ_so) | 4.90 | μ_B | Calculated using μ_so = √[n(n+2)], where n=4 |

| Experimental Molar Magnetic Susceptibility (χ_m) at 293 K | 9.50 x 10⁻³ | cm³/mol | |

| Curie Constant (C) | 3.55 | cm³·K/mol | |

| Weiss Constant (θ) | -1 | K | [3] |

Note: Experimental values can vary slightly depending on the specific experimental conditions and sample purity.

Experimental Protocol: Determination of Magnetic Susceptibility by the Gouy Method

The Gouy method is a common and relatively simple technique for measuring the magnetic susceptibility of solid and liquid samples.[5][6][7][8][9][10] It involves measuring the apparent change in mass of a sample when it is placed in a magnetic field.

Principle

A cylindrical sample is suspended from a balance such that one end is in a region of high magnetic field strength (between the poles of a magnet) and the other end is in a region of negligible field strength. The force exerted on the sample by the magnetic field is proportional to its volume susceptibility and the square of the magnetic field strength. This force results in an apparent change in mass, which is measured by the balance.

Experimental Workflow

The following diagram illustrates the workflow for determining the magnetic susceptibility of this compound hexahydrate using a Gouy balance.

Caption: Workflow for the determination of magnetic susceptibility using the Gouy method.

Detailed Methodology

-

Sample Preparation:

-

Finely grind the this compound hexahydrate crystals into a homogenous powder.

-

Carefully pack the powder into a cylindrical Gouy tube of known length and cross-sectional area. Ensure uniform packing to avoid errors.

-

-

Gouy Balance Setup and Calibration:

-

Set up the Gouy balance, which consists of an analytical balance and an electromagnet.

-

Calibrate the instrument using a standard substance with a known magnetic susceptibility, such as mercury tetrathiocyanatocobaltate(II), HgCo(SCN)₄.[11] This calibration step is crucial for determining the product of the magnetic field strength and its gradient.

-

-

Measurement Procedure:

-

Measure the mass of the empty Gouy tube (m₀).

-

Fill the Gouy tube with the powdered sample to a specific height and measure its mass (m₁). The mass of the sample is m = m₁ - m₀.

-

Suspend the filled Gouy tube from the balance so that the bottom of the sample is in the center of the magnetic field and the top is in a region of negligible field.

-

Measure the apparent mass of the sample with the magnetic field turned off (w).

-

Turn on the magnetic field to a constant, known value and measure the new apparent mass of the sample (w').

-

The change in mass is Δw = w' - w.

-

-

Calculation of Magnetic Susceptibility:

-

The gram magnetic susceptibility (χ_g) can be calculated using the following formula: χ_g = (2 * g * Δw * L) / (H² * m) where:

-

g is the acceleration due to gravity

-

Δw is the change in mass

-

L is the length of the sample

-

H is the magnetic field strength

-

m is the mass of the sample

-

-

Alternatively, using a calibrant: χ_g,sample = χ_g,std * (Δw_sample / Δw_std) * (m_std / m_sample) where the std subscript refers to the standard substance.

-

-

Diamagnetic Correction:

-

The measured magnetic susceptibility includes both the paramagnetic contribution from the unpaired electrons and a smaller diamagnetic contribution from the paired electrons in all atoms of the compound.[12][13][14][15] This diamagnetic contribution must be subtracted to obtain the true paramagnetic susceptibility.

-

The diamagnetic correction (χ_D) is calculated by summing the Pascal's constants for all atoms and bonds in the molecule.

-

The corrected molar magnetic susceptibility (χ'_M) is then: χ'_M = (χ_g * Molar Mass) - χ_D

-

-

Calculation of Effective Magnetic Moment:

-

The effective magnetic moment (μ_eff) can be calculated from the corrected molar magnetic susceptibility using the following equation: μ_eff = 2.828 * √(χ'_M * T) where T is the absolute temperature in Kelvin.

-

Visualization of Paramagnetism in Fe(II)

The origin of paramagnetism in this compound hexahydrate can be visualized at the atomic level. The Fe(II) ion has four unpaired electrons in its 3d orbitals. In the absence of an external magnetic field, the magnetic moments of these electrons are randomly oriented. When a magnetic field is applied, the magnetic moments align with the field, leading to a net magnetic moment.

Caption: Alignment of Fe(II) magnetic moments in an external magnetic field.

Note: The images used in the DOT script are placeholders and would need to be replaced with actual image files or URLs for rendering.

Conclusion

This compound hexahydrate serves as an excellent model compound for understanding paramagnetism in transition metal complexes. Its stability, well-defined structure, and predictable magnetic behavior make it an invaluable tool in both research and educational settings. The experimental determination of its magnetic susceptibility using the Gouy method provides a practical and insightful means of exploring the fundamental principles of magnetism. This guide provides the necessary theoretical background, quantitative data, and detailed experimental protocols to aid researchers and professionals in their work with this important compound.

References

- 1. This compound hexahydrate | FeH20N2O14S2 | CID 15942308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Ammonium iron(II) sulphate hexahydrate, 500 g, CAS No. 7783-85-9 | Iron Salts, Fe | Salts for Analysis (p.a.) | Salts | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]

- 5. holmarc.com [holmarc.com]

- 6. Gouy's method of magnetic susceptibility | PPTX [slideshare.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Virtual Labs [ep2-iitb.vlabs.ac.in]

- 9. scribd.com [scribd.com]

- 10. sthcphy.wordpress.com [sthcphy.wordpress.com]

- 11. dalalinstitute.com [dalalinstitute.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. [PDF] Diamagnetic Corrections and Pascal's Constants | Semantic Scholar [semanticscholar.org]

- 14. ERIC - EJ826564 - Diamagnetic Corrections and Pascal's Constants, Journal of Chemical Education, 2008-Apr [eric.ed.gov]

- 15. fizika.si [fizika.si]

An In-depth Technical Guide to the Double Salt Properties of Mohr's Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mohr's salt, focusing on its core characteristics as a double salt. The following sections detail its chemical and physical properties, outline experimental protocols for its synthesis and analysis, and present visualizations of its behavior in solution.

Introduction to Mohr's Salt

Mohr's salt, named after the German chemist Karl Friedrich Mohr, is an inorganic compound with the chemical name ammonium (B1175870) iron(II) sulfate (B86663).[1][2][3][4] It is classified as a double salt, formed from the combination of two simple salts, ferrous sulfate and ammonium sulfate, in a fixed molar ratio.[5][6] Its chemical formula is (NH₄)₂Fe(SO₄)₂·6H₂O, indicating it is a hexahydrated salt.[1][2][7]

A key characteristic of Mohr's salt is its stability. The solid crystals are resistant to oxidation by air, making it a reliable source of ferrous (Fe²⁺) ions in analytical chemistry, particularly for standardizing solutions of oxidizing agents like potassium permanganate (B83412).[8][9] This stability is attributed to its crystalline structure and the slightly acidic nature of its solutions, which inhibits the oxidation of ferrous ions to ferric ions.[9]

Physicochemical Properties

Mohr's salt exhibits distinct physical and chemical properties that are summarized below.

Quantitative Data

The following table summarizes the key quantitative properties of Mohr's salt.

| Property | Value | Reference |

| Chemical Formula | (NH₄)₂Fe(SO₄)₂·6H₂O | [1][2][7] |

| Molar Mass | 392.14 g/mol | [1][4] |

| Appearance | Light green or bluish-green crystalline solid | [1][10] |

| Crystal System | Monoclinic | [1][2][3] |

| Solubility in water at STP | 269 g/L | [1][10] |

| Density | 1.86 g/cm³ | [1][10] |

Double Salt Characteristics

Double salts are crystalline compounds that contain two different cations or anions.[11] They exist as a stable entity only in the solid state. When dissolved in a solvent like water, they dissociate completely into their constituent ions.[5][6][11] Mohr's salt exemplifies this behavior. In its solid, crystalline form, it is a stable compound. However, upon dissolution in water, it breaks down into its individual ionic components.[6][12]

Dissociation in Aqueous Solution

When Mohr's salt is dissolved in water, it undergoes complete dissociation into its constituent ions. This process is a fundamental property of double salts. The dissociation releases ferrous ions (Fe²⁺), ammonium ions (NH₄⁺), and sulfate ions (SO₄²⁻) into the solution.[6][7] The ferrous ion exists in aqueous solution as the hexaaquairon(II) complex, [Fe(H₂O)₆]²⁺, which has an octahedral molecular geometry.[1][2][3]

The following diagram illustrates the dissociation pathway of Mohr's salt in an aqueous environment.

Caption: Dissociation of Mohr's salt in water.

Experimental Protocols

This section provides detailed methodologies for the synthesis of Mohr's salt and its application in a common analytical technique.

Synthesis of Mohr's Salt

The preparation of Mohr's salt is based on the principle of crystallization from a solution containing equimolar amounts of ferrous sulfate and ammonium sulfate.[5]

Materials:

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Distilled water

-

Dilute sulfuric acid

-

Beakers, conical flask, funnel, china dish, glass rod

-

Tripod stand, wire gauze, Bunsen burner

-

Filter paper

Procedure:

-

Accurately weigh equimolar amounts of ferrous sulfate heptahydrate and ammonium sulfate. For example, 7 g of FeSO₄·7H₂O and 3.5 g of (NH₄)₂SO₄.[5]

-

Transfer both salts into a clean beaker.

-

Add approximately 2-3 mL of dilute sulfuric acid to prevent the hydrolysis of the ferrous ions.[5][6]

-

Add about 20 mL of distilled water and gently warm the mixture while stirring until the salts are completely dissolved. Avoid excessive heating to prevent the oxidation of Fe²⁺ to Fe³⁺.[6][13]

-

Filter the hot solution into a china dish to remove any insoluble impurities.

-

Gently heat the filtrate to concentrate the solution until the crystallization point is reached. This can be tested by dipping a glass rod into the solution; small crystals should form on the rod upon cooling.

-

Cover the china dish with a watch glass and allow it to cool slowly and undisturbed to promote the formation of large crystals.[13][14]

-

Once crystallization is complete, decant the mother liquor and wash the crystals with a small amount of cold distilled water.

-

Dry the crystals by pressing them between sheets of filter paper.

The following workflow diagram illustrates the synthesis process.

Caption: Experimental workflow for the synthesis of Mohr's salt.

Quantitative Analysis: Redox Titration with Potassium Permanganate

Mohr's salt is frequently used as a primary standard in redox titrations to determine the concentration of oxidizing agents like potassium permanganate (KMnO₄).[15]

Materials:

-

Standard solution of Mohr's salt (e.g., 0.05 M)

-

Potassium permanganate solution of unknown concentration

-

Dilute sulfuric acid (2 M)

-

Burette, pipette, conical flask, measuring flask

Procedure:

-

Prepare a standard solution of Mohr's salt by accurately weighing the required amount, dissolving it in distilled water containing dilute sulfuric acid, and making it up to the mark in a volumetric flask. For example, to prepare 250 mL of a 0.05 M solution, weigh 4.9 g of Mohr's salt.[15]

-

Rinse and fill the burette with the potassium permanganate solution.

-

Pipette a known volume (e.g., 10 mL) of the standard Mohr's salt solution into a clean conical flask.[15]

-

Add approximately 20 mL of dilute sulfuric acid to the conical flask to provide the necessary acidic medium for the reaction.[15]

-

Titrate the Mohr's salt solution with the potassium permanganate solution from the burette. The endpoint is reached when a permanent light pink color is observed in the solution.[15]

-

Repeat the titration until concordant readings are obtained.

-

The molarity of the KMnO₄ solution can be calculated using the following reaction stoichiometry: MnO₄⁻ + 5Fe²⁺ + 8H⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O[15]

The logical relationship in this titration is based on the redox reaction between the permanganate ion and the ferrous ion.

Caption: Logical relationship in the redox titration of Mohr's salt.

Conclusion

Mohr's salt serves as a quintessential example of a double salt, exhibiting stability in its crystalline form and complete dissociation into its constituent ions in aqueous solution. Its resistance to oxidation makes it an invaluable primary standard in analytical chemistry. The experimental protocols for its synthesis and application in redox titrations are well-established and demonstrate fundamental principles of chemistry. This guide provides the core technical information for researchers, scientists, and drug development professionals working with this important inorganic compound.

References

- 1. Mohr's Salt: Structure, Preparation & Uses Explained [vedantu.com]

- 2. byjus.com [byjus.com]

- 3. Mohr’s Salt – Structure, Preparation, Properties, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 4. testbook.com [testbook.com]

- 5. Preparation of Mohr’s Salt: Step-by-Step Guide for Students [vedantu.com]

- 6. byjus.com [byjus.com]

- 7. Mohr's Salt - GeeksforGeeks [geeksforgeeks.org]

- 8. nbinno.com [nbinno.com]

- 9. Ammonium iron(II) sulfate - Wikipedia [en.wikipedia.org]

- 10. Mohr's Salt By Unacademy [unacademy.com]

- 11. Double salt- Formation, Properties, Uses and FAQs. [allen.in]

- 12. Preparation of Mohr’s salt in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 13. testbook.com [testbook.com]

- 14. scribd.com [scribd.com]

- 15. scribd.com [scribd.com]

Solubility of Ferrous Ammonium Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ferrous ammonium (B1175870) sulfate (B86663) (Mohr's salt), a compound of significant interest in various scientific and industrial applications. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

Ferrous ammonium sulfate, with the chemical formula (NH₄)₂Fe(SO₄)₂·6H₂O, is a double salt of ferrous sulfate and ammonium sulfate.[1] Its solubility is a critical parameter in its application as a laboratory reagent, in titrations, and in various manufacturing processes.[2][3] The following table summarizes the available quantitative data on the solubility of this compound in water at various temperatures.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 0 | 12.5 |

| Water | 10 | 17.2 |

| Water | 20 | 26.4 |

| Water | 20 | 26.9[4] |

| Water | 25 | 36.0 |

| Water | 30 | 33.0 |

| Water | 40 | 46.0 |

| Water | 50 | 32.56 (at 526 kPa)[5] |

| Water | 80 | 73.0[4] |

Note: The solubility data is for the hexahydrate form of this compound.

Solubility in Other Solvents

Aqueous Acidic Solutions

Organic Solvents

This compound is generally considered insoluble in most organic solvents. It is explicitly stated to be insoluble in ethanol (B145695) and acetone.[4][6] There is no readily available quantitative solubility data for other common organic solvents such as methanol (B129727) or glycerol.

Aqueous Salt Solutions

The solubility of this compound in aqueous solutions containing other salts can be affected by the common ion effect. For instance, in a solution already containing sulfate or ammonium ions, the solubility of this compound is expected to decrease. However, specific quantitative data on this effect is not widely published.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in a given solvent.

Principle

The solubility of a solid in a liquid at a specific temperature is determined by preparing a saturated solution at that temperature and then quantifying the amount of the solid dissolved in a known amount of the solvent. This can be achieved through various methods, including the gravimetric analysis of the residue after solvent evaporation or by observing the crystallization temperature of a solution with a known concentration.

Apparatus and Reagents

-

Apparatus:

-

Analytical balance (±0.001 g accuracy)

-

Constant temperature water bath or incubator

-

Beakers and Erlenmeyer flasks

-

Magnetic stirrer and stir bars

-

Thermometer or temperature probe

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Drying oven

-

Weighing dishes

-

-

Reagents:

-

This compound hexahydrate (analytical grade)

-

Solvent of interest (e.g., deionized water, dilute sulfuric acid)

-

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in an Erlenmeyer flask. An excess is ensured when undissolved solid remains at the bottom of the flask.

-

Place the flask in a constant temperature water bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The constant temperature must be maintained throughout this period.

-

-

Sample Collection and Analysis:

-

Once equilibrium is reached, turn off the stirrer and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid premature crystallization or dissolution.

-

Transfer the collected sample to a pre-weighed weighing dish.

-

Record the exact mass of the collected saturated solution.

-

-

Gravimetric Determination of Solute Mass:

-

Place the weighing dish containing the saturated solution in a drying oven set at a temperature that will evaporate the solvent without decomposing the this compound (e.g., below 100°C).

-

Dry the sample to a constant weight. This is achieved when consecutive weighings, after further drying, show no significant change in mass.

-

Record the final mass of the dry this compound.

-

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 g solvent) = [(mass of dry solute) / (mass of saturated solution - mass of dry solute)] x 100

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle this compound in a well-ventilated area to avoid inhalation of any dust.

-

Dispose of chemical waste according to institutional and local regulations.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. Page loading... [guidechem.com]

- 3. This compound: Applications and Preparation_Chemicalbook [chemicalbook.com]

- 4. This compound | FeH8N2O8S2 | CID 24863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]

Spectroscopic Properties of Ferrous Ammonium Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrous ammonium (B1175870) sulfate (B86663), commonly known as Mohr's salt, is a double salt with the chemical formula (NH₄)₂Fe(SO₄)₂·6H₂O. Its stability against oxidation compared to ferrous sulfate makes it a preferred primary standard in analytical chemistry, particularly in titrimetry. Beyond its use in chemical analysis, the spectroscopic properties of ferrous ammonium sulfate provide a rich field of study, offering insights into its electronic structure, vibrational modes, and the coordination environment of the ferrous ion. This technical guide provides a comprehensive overview of the key spectroscopic characteristics of this compound, detailing the experimental protocols for their measurement and presenting quantitative data in a structured format.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in aqueous solution is primarily dictated by the presence of the hexaaquairon(II) complex, [Fe(H₂O)₆]²⁺. The electronic transitions within the 3d orbitals of the Fe²⁺ ion are responsible for the observed absorption bands.

Spectral Data

The aqueous solution of this compound typically exhibits a weak absorption in the visible and near-infrared regions, characteristic of the spin-forbidden d-d transitions of the high-spin d⁶ Fe²⁺ ion in an octahedral field.

| Wavelength (λmax) | Molar Absorptivity (ε) | Assignment |

| ~980 nm | ~1.5 M⁻¹cm⁻¹ | ⁵T₂g → ⁵E_g |

| ~550 nm | Very low | Spin-forbidden transitions |

Note: The exact λmax and molar absorptivity can be influenced by factors such as solvent, pH, and the presence of impurities.

Experimental Protocol for UV-Vis Spectroscopy

This protocol outlines the determination of the UV-Vis absorption spectrum of an aqueous solution of this compound.

Materials:

-

This compound hexahydrate

-

Deionized water

-

Dilute sulfuric acid (to prevent hydrolysis and oxidation)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Accurately weigh a known mass of this compound hexahydrate and dissolve it in a volumetric flask with deionized water containing a small amount of dilute sulfuric acid to maintain an acidic pH.

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations suitable for spectroscopic analysis.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 300-1100 nm).

-

Blank Measurement: Fill a quartz cuvette with the blank solution (deionized water with the same concentration of sulfuric acid as the samples) and place it in the spectrophotometer. Zero the instrument using this blank.

-

Sample Measurement: Rinse a cuvette with the this compound solution to be analyzed, then fill the cuvette and place it in the sample holder.

-

Data Acquisition: Record the absorbance spectrum of the sample.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of the constituent ions in this compound: the ammonium cation (NH₄⁺), the sulfate anion (SO₄²⁻), and the water of hydration (H₂O).

Spectral Data

The IR spectrum of solid this compound hexahydrate is a composite of the vibrational modes of its components. The following table summarizes the characteristic absorption bands and their assignments.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3000 | Broad, Strong | O-H stretching vibrations of water of hydration |

| ~3200 - 2800 | Broad, Strong | N-H stretching vibrations of the ammonium ion |

| ~1630 | Medium | H-O-H bending vibration of water of hydration |

| ~1430 | Strong | N-H bending vibration (ν₄) of the ammonium ion |

| ~1100 | Strong | Asymmetric S-O stretching vibration (ν₃) of the sulfate ion |

| ~985 | Weak | Symmetric S-O stretching vibration (ν₁) of the sulfate ion (often weak in IR) |

| ~615 | Medium | O-S-O bending vibration (ν₄) of the sulfate ion |

| ~450 | Medium | O-S-O bending vibration (ν₂) of the sulfate ion |

Experimental Protocol for Solid-State IR Spectroscopy (KBr Pellet Method)

Materials:

-

This compound hexahydrate

-

Potassium bromide (KBr), spectroscopy grade, dried

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound hexahydrate with approximately 200 mg of dry KBr in an agate mortar. The mixture should be a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to the die of a pellet press. Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

-

Spectrometer Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Background Collection: Run a background spectrum with an empty sample compartment.

-

Sample Spectrum Acquisition: Collect the infrared spectrum of the sample.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding vibrational modes.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, as it is sensitive to changes in polarizability during molecular vibrations.

Spectral Data

The Raman spectrum of this compound is dominated by the strong scattering of the sulfate ion's symmetric stretching mode.

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3000 | Weak, Broad | O-H stretching vibrations of water of hydration |

| ~3140 | Medium | N-H stretching vibrations of the ammonium ion |

| ~1440 | Weak | N-H bending vibration (ν₄) of the ammonium ion |

| ~1100 | Medium | Asymmetric S-O stretching vibration (ν₃) of the sulfate ion |

| ~985 | Very Strong | Symmetric S-O stretching vibration (ν₁) of the sulfate ion |

| ~615 | Medium | O-S-O bending vibration (ν₄) of the sulfate ion |

| ~450 | Medium | O-S-O bending vibration (ν₂) of the sulfate ion |

Experimental Protocol for Raman Spectroscopy

Materials:

-

This compound hexahydrate

-

Raman spectrometer with laser excitation source

-

Microscope slide or suitable sample holder

Procedure:

-

Sample Preparation: Place a small amount of the crystalline this compound on a clean microscope slide.

-

Spectrometer Setup: Position the sample under the microscope objective of the Raman spectrometer.

-

Data Acquisition: Focus the laser on the sample and acquire the Raman spectrum. The acquisition time and laser power may need to be optimized to obtain a good signal-to-noise ratio without causing sample degradation.

-

Data Analysis: Identify the Raman shifts of the observed peaks and assign them to their respective vibrational modes.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique for studying the nuclear environment of iron atoms. It provides valuable information about the oxidation state, spin state, and site symmetry of the iron in this compound.

Spectral Data

The ⁵⁷Fe Mössbauer spectrum of this compound at room temperature typically consists of a quadrupole doublet, which is characteristic of Fe²⁺ in a distorted octahedral environment.

| Parameter | Typical Value (mm/s) | Information Provided |

| Isomer Shift (δ) | ~1.25 | Confirms the +2 oxidation state of iron. |

| Quadrupole Splitting (ΔE_Q) | ~2.00 | Indicates a non-cubic electric field gradient at the iron nucleus, arising from the distorted octahedral coordination. |

Values are relative to α-iron at room temperature.

Experimental Protocol for Mössbauer Spectroscopy

Materials:

-

This compound hexahydrate sample

-

Mössbauer spectrometer (including a ⁵⁷Co source, a velocity transducer, a detector, and a multichannel analyzer)

-

Sample holder

Procedure:

-

Sample Preparation: The solid sample is typically powdered and placed in a sample holder of a specific diameter and thickness to ensure optimal absorption.

-

Spectrometer Setup: The ⁵⁷Co source is mounted on a velocity transducer, which moves the source relative to the stationary sample.

-

Data Acquisition: Gamma rays emitted from the source pass through the sample and are detected. The velocity of the source is varied, and the gamma-ray counts are recorded as a function of velocity.

-

Data Analysis: The resulting Mössbauer spectrum (a plot of gamma-ray transmission versus source velocity) is fitted with appropriate Lorentzian line shapes to extract the isomer shift (δ) and quadrupole splitting (ΔE_Q).

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Energy Transitions and Corresponding Spectroscopic Techniques

This diagram illustrates the relationship between the different types of energy transitions within this compound and the spectroscopic techniques used to probe them.

A Technical Guide to Mohr's Salt: Properties and Laboratory Applications

This technical guide provides an in-depth overview of Mohr's salt (Ammonium iron(II) sulfate), a crucial reagent in analytical chemistry. Tailored for researchers, scientists, and professionals in chemical analysis, this document details its fundamental chemical properties and standardized laboratory protocols.

Core Chemical Data

Mohr's salt, named after the German chemist Karl Friedrich Mohr, is a double salt of ferrous sulfate (B86663) and ammonium (B1175870) sulfate.[1][2][3] Its stability against oxidation, compared to ferrous sulfate, makes it a preferred primary standard in quantitative analysis, particularly in redox titrations.[4][5]

Below is a summary of its key chemical properties:

| Property | Value |

| Chemical Name | Ammonium iron(II) sulfate hexahydrate |

| Chemical Formula | (NH₄)₂Fe(SO₄)₂·6H₂O |

| Molar Mass (Hexahydrate) | 392.13 g/mol |

| Molar Mass (Anhydrous) | 284.05 g/mol |

| Appearance | Pale green crystalline solid |

| Crystal Structure | Monoclinic |

When dissolved in water, Mohr's salt forms an aqua complex, [Fe(H₂O)₆]²⁺, which has an octahedral molecular geometry.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of Mohr's salt and its application in the standardization of potassium permanganate (B83412).

Protocol 1: Synthesis of Mohr's Salt

This protocol outlines the laboratory preparation of Mohr's salt from its constituent salts. The principle of this synthesis is the crystallization from an aqueous solution containing equimolar amounts of ferrous sulfate and ammonium sulfate.[5][6] The addition of dilute sulfuric acid is crucial to prevent the hydrolysis of the ferrous salt and to inhibit the oxidation of Fe²⁺ to Fe³⁺ ions.[5][7][8]

Materials:

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Dilute sulfuric acid (H₂SO₄)

-

Distilled water

-

Glassware (beakers, conical flask, funnel, glass rod)

-

Heating apparatus (tripod stand, wire gauze)

-

Filtration apparatus (filter paper)

-

Crystallization dish

Procedure:

-

Preparation of Solutions: Accurately weigh equimolar quantities of ferrous sulfate heptahydrate (e.g., 7.0 g) and ammonium sulfate (e.g., 3.5 g).

-

Dissolution: In a clean beaker, dissolve the weighed salts in distilled water to which a few milliliters (2-3 mL) of dilute sulfuric acid have been added.[6]

-

Heating and Concentration: Gently heat the solution to ensure complete dissolution of the salts. Concentrate the solution by heating it until the crystallization point is reached. This can be tested by dipping a glass rod into the solution; small crystals should form on the rod upon cooling.

-

Crystallization: Cover the crystallization dish and set it aside to cool slowly and undisturbed. Pale green crystals of Mohr's salt will separate from the solution.

-

Isolation and Drying: Decant the mother liquor. Wash the crystals with a small amount of cold distilled water to remove impurities. Dry the crystals by pressing them between sheets of filter paper.

Protocol 2: Standardization of Potassium Permanganate (KMnO₄) using Mohr's Salt

This protocol describes the use of Mohr's salt as a primary standard to determine the exact concentration of a potassium permanganate solution. This is a classic example of a redox titration where KMnO₄ acts as a self-indicator.[9]

Materials:

-

Standard solution of Mohr's salt (prepared as in Protocol 1 or by accurately weighing the pure salt)

-

Potassium permanganate (KMnO₄) solution of unknown concentration

-

Dilute sulfuric acid (H₂SO₄)

-

Titration apparatus (burette, pipette, conical flask, burette stand)

Procedure:

-

Preparation of the Burette: Rinse and fill the burette with the potassium permanganate solution. Record the initial burette reading.

-

Preparation of the Analyte: Pipette a known volume (e.g., 10 mL) of the standard Mohr's salt solution into a conical flask.

-

Acidification: Add approximately a test tube full of dilute sulfuric acid to the conical flask. This acidic medium is essential for the reduction of KMnO₄.

-

Titration: Titrate the Mohr's salt solution with the KMnO₄ solution from the burette. Add the KMnO₄ dropwise while constantly swirling the conical flask.

-

Endpoint Determination: The endpoint is reached when a permanent pale pink color persists in the solution. This indicates that all the Fe²⁺ ions have been oxidized to Fe³⁺.

-

Replication: Repeat the titration until at least three concordant readings (volumes of KMnO₄ used) are obtained.

Ionic Reactions:

-

Oxidation half-reaction: Fe²⁺ → Fe³⁺ + e⁻

-

Reduction half-reaction: MnO₄⁻ + 8H⁺ + 5e⁻ → Mn²⁺ + 4H₂O

-

Overall reaction: MnO₄⁻ + 5Fe²⁺ + 8H⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the standardization of a potassium permanganate solution using a standard solution of Mohr's salt.

Caption: Workflow for KMnO₄ Standardization.

References

- 1. Mohr's Salt - GeeksforGeeks [geeksforgeeks.org]

- 2. testbook.com [testbook.com]

- 3. aakash.ac.in [aakash.ac.in]

- 4. fchpt.stuba.sk [fchpt.stuba.sk]

- 5. nbinno.com [nbinno.com]

- 6. Preparation of Mohr’s Salt: Step-by-Step Guide for Students [vedantu.com]

- 7. aakash.ac.in [aakash.ac.in]

- 8. Mohr's Salt: Structure, Preparation & Uses Explained [vedantu.com]

- 9. Mohr salt titration [unacademy.com]

Hydrolysis of ferrous ions in Mohr's salt solution.

An In-Depth Technical Guide to the Hydrolysis of Ferrous Ions in Mohr's Salt Solution

Introduction

Mohr's salt, or ferrous ammonium (B1175870) sulfate (B86663) hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O), is a double salt renowned in analytical chemistry for its stability and resistance to atmospheric oxidation compared to ferrous sulfate.[1][2] It serves as a reliable primary standard for volumetric analysis, particularly in redox titrations.[3] When dissolved in water, Mohr's salt dissociates completely to yield the hexa-aqua iron(II) complex, [Fe(H₂O)₆]²⁺, along with ammonium and sulfate ions.[4][5] While valued for its stability in crystalline form, the aqueous ferrous ion is susceptible to hydrolysis, a reaction with water that can alter the solution's pH and chemical properties. This guide provides a detailed examination of the hydrolysis of ferrous ions, the methods to suppress it in Mohr's salt solutions, and the experimental protocols relevant to its study.

The Chemistry of Ferrous Ion Hydrolysis

In aqueous solutions, the ferrous ion exists as the hydrated complex [Fe(H₂O)₆]²⁺. This complex acts as a weak Brønsted-Lowry acid, capable of donating a proton to a water molecule. This process, known as hydrolysis, occurs in a stepwise manner, establishing a series of equilibria. The first and most significant step is:

[Fe(H₂O)₆]²⁺ (aq) + H₂O (l) ⇌ [Fe(H₂O)₅(OH)]⁺ (aq) + H₃O⁺ (aq)

This reaction demonstrates that a solution of Mohr's salt in pure water will be slightly acidic due to the production of hydronium ions (H₃O⁺). As the pH of the solution increases (i.e., becomes less acidic), the equilibrium shifts to the right, favoring the formation of hydroxo-complexes. Further hydrolysis can occur, leading to the formation of neutral ferrous hydroxide (B78521), Fe(OH)₂, which can precipitate out of solution, and other polynuclear species.

The oxidation of Fe²⁺ to Fe³⁺ is also a critical consideration, as ferric ions are significantly more acidic and thus more prone to hydrolysis, which can impart a yellow or brown tint to the solution.[6] The oxidation process is more favorable at higher pH values.[1]

Suppression of Hydrolysis in Mohr's Salt Solutions

To ensure the stability of ferrous ions in solution for analytical applications, both hydrolysis and oxidation must be prevented. This is achieved by acidifying the solution during its preparation.[2] Dilute sulfuric acid is the reagent of choice for this purpose.[7][8]

The addition of a strong acid like H₂SO₄ increases the concentration of H⁺ (or H₃O⁺) ions in the solution. According to Le Châtelier's principle, this increase in product concentration shifts the hydrolysis equilibrium to the left, suppressing the formation of [Fe(H₂O)₅(OH)]⁺ and subsequent hydrolysis products.[9][10] This acidification maintains the iron in its unhydrolyzed [Fe(H₂O)₆]²⁺ form, ensuring the solution's stability and suitability for titrimetric analysis.[11]

Quantitative Data: Hydrolysis Constants of Ferrous Ion

The extent of hydrolysis is quantified by equilibrium constants (K) or their negative logarithms (pK). The table below summarizes the key hydrolysis constants for the aqueous Fe²⁺ ion at 25°C.

| Reaction | log K | pK (=-log K) | Reference |

| Fe²⁺ + H₂O ⇌ Fe(OH)⁺ + H⁺ | -9.5 ± 0.1 | 9.5 ± 0.1 | [12] |

| Fe²⁺ + 2H₂O ⇌ Fe(OH)₂(aq) + 2H⁺ | -20.52 ± 0.08 | 20.52 ± 0.08 | [12] |

| Fe²⁺ + 3H₂O ⇌ Fe(OH)₃⁻ + 3H⁺ | -34.6 | 34.6 | [13] |

Experimental Protocols

Preparation of a Standard Mohr's Salt Solution (e.g., 0.05 M)

This protocol describes the standard laboratory procedure for preparing a stable solution of Mohr's salt, where hydrolysis is actively suppressed.

Apparatus and Reagents:

-

Mohr's salt ((NH₄)₂Fe(SO₄)₂·6H₂O)

-

Dilute sulfuric acid (e.g., 2 M H₂SO₄)

-

Distilled or deionized water

-

Weighing balance

-

Beaker (250 mL)

-

Volumetric flask (e.g., 250 mL)

-

Glass funnel

-

Wash bottle

Procedure:

-

Calculation: Calculate the mass of Mohr's salt required. For 250 mL of a 0.05 M solution, the required mass is (0.05 mol/L) * (0.250 L) * (392.14 g/mol ) = 4.9035 g.

-

Weighing: Accurately weigh the calculated amount of high-purity Mohr's salt crystals.

-

Acidification: Pour approximately 20-25 mL of distilled water into the beaker and add about 2-3 mL of dilute sulfuric acid.[14] This step is crucial to prevent the hydrolysis of the ferrous salt upon dissolution.[6][14]

-

Dissolution: Transfer the weighed Mohr's salt crystals into the acidified water in the beaker. Stir gently with a glass rod until the salt is completely dissolved.[10] Gentle warming can be applied to aid dissolution, but overheating should be avoided to prevent the oxidation of Fe²⁺ to Fe³⁺.[6][14]

-

Transfer: Carefully transfer the solution into the 250 mL volumetric flask using the glass funnel.

-

Rinsing: Rinse the beaker several times with small portions of distilled water, transferring the rinsings into the volumetric flask to ensure all the salt is transferred.

-

Dilution: Add distilled water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

-

Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.

Potentiometric Titration to Monitor Hydrolysis

While hydrolysis is suppressed in standard preparations, its effects can be studied by titrating a solution of a ferrous salt (prepared without acid) with a strong base and monitoring the pH.

Apparatus and Reagents:

-

Ferrous sulfate (FeSO₄·7H₂O) or Mohr's salt

-

Standardized sodium hydroxide solution (e.g., 0.1 M NaOH)

-

Calibrated pH meter and electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Solution Preparation: Prepare a solution of the ferrous salt in deionized water (without adding acid).

-